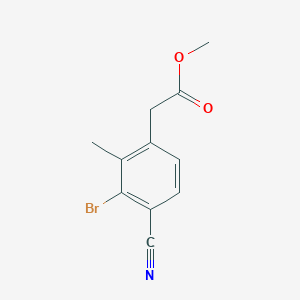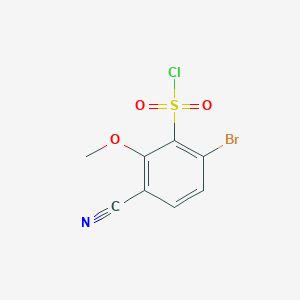
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride
Vue d'ensemble
Description
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a synthetic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula for this compound is C3H7ClFN . The SMILES string representation is Cl.FC1CNC1 . The InChI code is 1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 111.55 g/mol . The compound’s MDL number is MFCD05663715 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Azetidine Compounds
Nicotinic Acetylcholine Receptor Binding : One study explored the synthesis and in vivo binding properties of azetidine derivatives as potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, emphasizing their potential for positron emission tomography (PET) imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This highlights the potential of azetidine derivatives in neuroscientific research, particularly in mapping nAChRs in the brain (Doll et al., 1999).
Antimicrobial Activity : Azetidine derivatives have been investigated for their antimicrobial activity. For instance, a study synthesized azetidine-2-one derivatives and evaluated them against various bacterial strains, revealing some compounds with mild to moderate activity, pointing towards the use of azetidine derivatives in developing new antibiotics (Rani & Reddy, 2018).
Synthesis and Evaluation for PET Tracers : Research on azetidine derivatives also includes the development of PET tracers for imaging nicotinic acetylcholine receptors in the brain, a critical tool for understanding neurological diseases and developing treatments. These studies underscore the utility of azetidine derivatives in synthesizing radioligands for non-invasive imaging techniques (Ding et al., 2000).
Neuroprotective Effects : Azetidine derivatives have been studied for their protective effects against hypoxia-induced toxicity in microglial cells. One particular study reported on the anti-inflammatory effects of an azetidine hydrochloride derivative, demonstrating its potential in reducing hypoxia-induced expression and activity of caspase-3, nitric oxide accumulation, and reactive oxygen species production, suggesting a role in neuroprotection (Kim et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-3-prop-2-enylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c1-2-3-6(7)4-8-5-6;/h2,8H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERISRUNEATKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)










![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)
